molecular formula C15H18BNO3 B113870 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol CAS No. 1207448-16-5

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol

Cat. No. B113870
M. Wt: 271.12 g/mol
InChI Key: IUDHPAZDHGNKFL-UHFFFAOYSA-N
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Description

The compound “7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol” is a boronic ester derivative. Boronic esters are commonly used in organic synthesis due to their ability to undergo a variety of reactions .


Molecular Structure Analysis

The molecular structure of “7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol” includes a boronic ester group attached to an isoquinoline ring . The boronic ester group consists of a boron atom bonded to two oxygen atoms and two methyl groups .

Scientific Research Applications

Suzuki Cross-Coupling Reactions

A key application of this compound is in the Suzuki cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds. The compound, specifically mentioned as 7-(4,4,5,5-tetramethyl[l,3,2]dioxaborolan-2-yl)quinolin-8-ol, has been utilized in the introduction of aryl and vinyl substituents into 8-hydroxyquinoline, highlighting its role in organic synthesis and modification of molecular structures (Babudri et al., 2006).

Structure and DFT Studies

Density Functional Theory (DFT) studies have been conducted on related compounds, focusing on understanding their molecular structure and properties. For example, research involving compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole and methyl 3-fluoro- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, provides insights into the conformational analysis and physicochemical properties of these molecules (Liao et al., 2022); (Huang et al., 2021).

Antibacterial and Pharmacological Properties

Although not directly related to 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol, studies on similar compounds in the isoquinoline family have shown antibacterial activities and pharmacological properties. These studies contribute to a broader understanding of the potential applications of such compounds in medical and pharmaceutical research (Chu et al., 1991).

properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-5-10-7-8-17-13(18)12(10)9-11/h5-9H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDHPAZDHGNKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol

CAS RN

1207448-16-5
Record name 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one
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